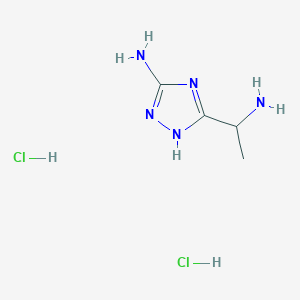![molecular formula C9H10N4 B13574107 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ standard organic synthesis techniques and conditions optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may bind to the colchicine site on tubulin, inhibiting microtubule polymerization and affecting cell division .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.
Cyclopropylpyrazole: Another related compound with a cyclopropyl group attached to a pyrazole ring.
Uniqueness: 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific fused ring system and the presence of a cyclopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C9H10N4/c10-8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2,10H2 |
InChI Key |
FQLKOASHNNGLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=C(C=N3)N)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


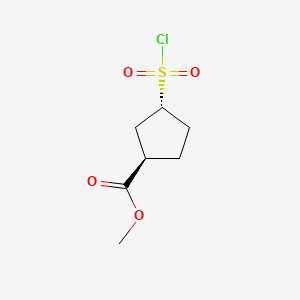
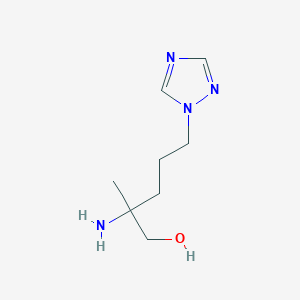
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
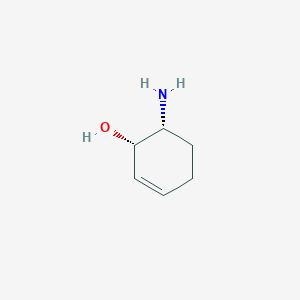
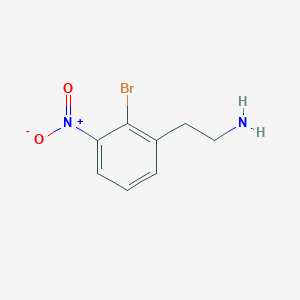
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
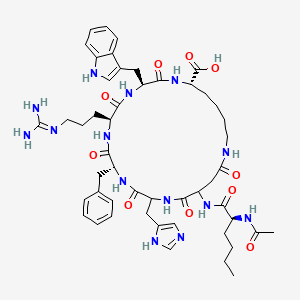
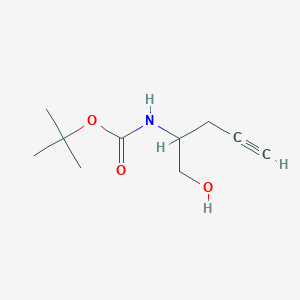
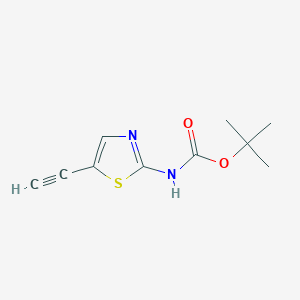

![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
